molecular formula C10H14BrNO2 B1529402 3-Bromo-4-(2-methoxyethoxy)-benzylamine CAS No. 1342593-68-3

3-Bromo-4-(2-methoxyethoxy)-benzylamine

Cat. No. B1529402
M. Wt: 260.13 g/mol
InChI Key: ZFBPHMNORUQNMO-UHFFFAOYSA-N
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Description

The compound “3-Bromo-4-(2-methoxyethoxy)benzoic acid” is a specialty product for proteomics research . Its molecular formula is C10H11BrO4 and it has a molecular weight of 275.1 .


Molecular Structure Analysis

The InChI code for “3-Bromo-4-(2-methoxyethoxy)benzoic acid” is 1S/C10H11BrO4/c1-14-4-5-15-9-3-2-7 (10 (12)13)6-8 (9)11/h2-3,6H,4-5H2,1H3, (H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-4-(2-methoxyethoxy)benzoic acid” is 275.1 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Analytical Methodologies and Toxicology

  • A study by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of a bromo-substituted phenethylamine derivative, showcasing the importance of such compounds in forensic and toxicological analyses Poklis et al., 2014.

Synthetic Organic Chemistry

  • Kulangiappar et al. (2014) reported on the electrochemical bromination of 4-methoxy toluene, yielding a series of bromo-substituted products, demonstrating the synthetic utility of bromination in organic chemistry for the modification of aromatic compounds Kulangiappar et al., 2014.

Environmental Chemistry

  • Manasfi et al. (2015) explored the degradation products of Benzophenone-3 in chlorinated seawater swimming pools, highlighting how brominated disinfection byproducts, which are structurally similar to the query compound, can form in environmental contexts and their potential toxicological impacts Manasfi et al., 2015.

Metabolism and Pharmacokinetics

  • Carmo et al. (2005) investigated the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug, in various species including humans. This study reflects the importance of understanding the metabolic fate of bromo-substituted compounds for pharmacological and toxicological evaluations Carmo et al., 2005.

Safety And Hazards

“3-Bromo-4-(2-methoxyethoxy)benzoic acid” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPHMNORUQNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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